REACTION_CXSMILES
|
[S:1]1[CH2:5][CH2:4][NH:3][C:2]1=[O:6].C1(=O)[N:11](NCCCBr)[C:10](=O)[C:9]2=CC=CC=[C:8]12.C(=O)([O-])[O-].[K+].[K+].C1OCCOCCOCCOCCOCCOC1.[BH4-].[Na+]>C(#N)C.C(O)(=O)C.O.C(O)(C)C>[NH2:11][CH2:10][CH2:9][CH2:8][N:3]1[CH2:4][CH2:5][S:1][C:2]1=[O:6] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0.994 g
|
Type
|
reactant
|
Smiles
|
S1C(NCC1)=O
|
Name
|
N-phthalimido-3-bromopropylamine
|
Quantity
|
2.88 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1NCCCBr)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
phthalimido
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
amine
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 60° C. for 22 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed about 17 hours
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulting solid was redissolved in 1 M potassium chloride
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with 2×25 ml dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fraction was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from acetone/methanol
|
Type
|
CUSTOM
|
Details
|
to give 1.54 g (55% yield)
|
Type
|
STIRRING
|
Details
|
the solution was stirred at 80° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The product was redissolved in 6 N hydrochloric acid
|
Type
|
WASH
|
Details
|
washed with ether (2×30 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was purified via recrystallization from hot water
|
Reaction Time |
22 h |
Name
|
|
Type
|
|
Smiles
|
NCCCN1C(SCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |